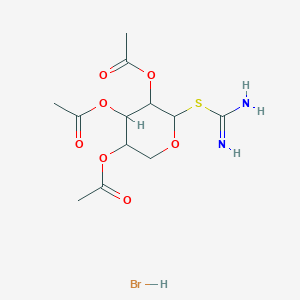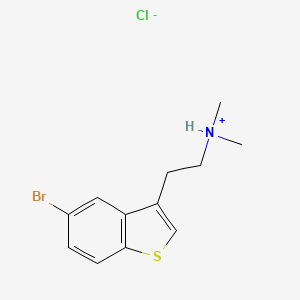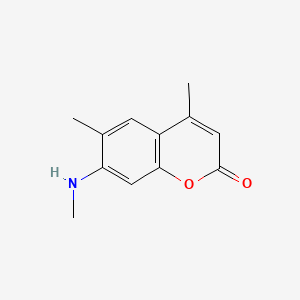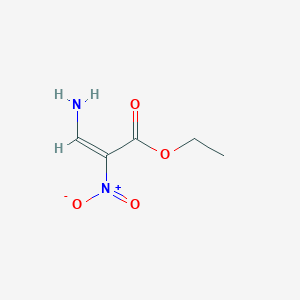![molecular formula C32H48BF4P2RhS- B13752536 (-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)
(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate: is a complex organometallic compound that features a rhodium center coordinated with a benzo[b]thiophene ligand and a cyclooctadiene ligand. This compound is known for its applications in asymmetric catalysis, particularly in hydrogenation reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate typically involves the coordination of the rhodium center with the benzo[b]thiophene ligand and the cyclooctadiene ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the rhodium complex. The ligands are usually added to a rhodium precursor, such as rhodium chloride, in the presence of a base to facilitate the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining the quality of the compound .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the rhodium center is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, particularly in catalytic hydrogenation processes.
Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas is typically used in reduction reactions, often in the presence of a solvent like ethanol or methanol.
Substitution: Ligand substitution reactions may involve the use of phosphine ligands or other coordinating molecules.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in hydrogenation reactions, the product is typically a reduced organic molecule, such as an alkane or alcohol .
科学研究应用
Chemistry: The compound is widely used as a catalyst in asymmetric hydrogenation reactions, which are important in the synthesis of chiral molecules. These reactions are crucial in the production of pharmaceuticals and fine chemicals .
Biology and Medicine: In biological and medical research, the compound’s catalytic properties are utilized in the synthesis of complex organic molecules, including potential drug candidates. Its ability to facilitate the formation of chiral centers makes it valuable in the development of enantiomerically pure compounds .
Industry: Industrially, the compound is used in the production of various chemicals, including agrochemicals and polymers. Its role as a catalyst in hydrogenation reactions helps in the efficient and selective synthesis of these products .
作用机制
The mechanism by which (-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate exerts its catalytic effects involves the coordination of the rhodium center with the substrate. This coordination activates the substrate, making it more susceptible to hydrogenation or other reactions. The benzo[b]thiophene and cyclooctadiene ligands play a crucial role in stabilizing the rhodium center and facilitating the transfer of hydrogen atoms to the substrate .
相似化合物的比较
- 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I)tetrafluoroborate
- 1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate
Comparison: Compared to similar compounds, (-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate exhibits unique properties due to the presence of the benzo[b]thiophene ligand. This ligand provides additional stability and electronic properties that enhance the compound’s catalytic activity. The diethylphospholano groups also contribute to the compound’s selectivity and efficiency in asymmetric hydrogenation reactions .
属性
分子式 |
C32H48BF4P2RhS- |
|---|---|
分子量 |
716.4 g/mol |
IUPAC 名称 |
2,3-bis[(2S,5S)-2,5-diethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C24H36P2S.C8H12.BF4.Rh/c1-5-17-13-14-18(6-2)25(17)23-21-11-9-10-12-22(21)27-24(23)26-19(7-3)15-16-20(26)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t17-,18-,19-,20-;;;/m0.../s1 |
InChI 键 |
JHMAWNMQMUFFLP-ZCTOJWETSA-N |
手性 SMILES |
[B-](F)(F)(F)F.CC[C@@H]1P([C@H](CC1)CC)C2=C(SC3=CC=CC=C23)P4[C@H](CC[C@@H]4CC)CC.C1/C=C\CC/C=C\C1.[Rh] |
规范 SMILES |
[B-](F)(F)(F)F.CCC1CCC(P1C2=C(SC3=CC=CC=C32)P4C(CCC4CC)CC)CC.C1CC=CCCC=C1.[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv)](/img/structure/B13752487.png)
![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)






